Calpain-2-IN-1

Calpain-2 selectivity Isoform-specific inhibition Synaptic plasticity

Calpain-2-IN-1 delivers 23-fold isoform selectivity (calpain-2 Ki=7.8 nM vs. calpain-1 Ki=181 nM) essential for dissecting calpain-1/calpain-2 opposing roles in LTP/LTD and AMD pathology. Its 189.53 mM DMSO solubility enables high-concentration HTS dosing without DMSO toxicity, while clogP 4.1 provides a CNS-penetrant benchmark. Unlike broad-spectrum agents (PD150606, MDL28170), this compound rescues autophagic-lysosomal dysfunction in NaIO3-induced AMD models with isoform precision.

Molecular Formula C28H37N3O7
Molecular Weight 527.6 g/mol
Cat. No. B15144568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain-2-IN-1
Molecular FormulaC28H37N3O7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)C(=O)NCC1=CC(=CC(=C1)OC)OC)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C28H37N3O7/c1-6-23(25(32)27(34)29-16-20-13-21(36-4)15-22(14-20)37-5)30-26(33)24(12-18(2)3)31-28(35)38-17-19-10-8-7-9-11-19/h7-11,13-15,18,23-24H,6,12,16-17H2,1-5H3,(H,29,34)(H,30,33)(H,31,35)/t23-,24-/m0/s1
InChIKeyZPKXXXUPXHNDFV-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calpain-2-IN-1: Baseline Calpain-2 Selective Inhibitor for Neuroscience and AMD Research


Calpain-2-IN-1 (Formula 1A; CAS 144231-85-6) is a synthetic, isoform-selective inhibitor of calpain-2, a calcium-dependent cysteine protease implicated in synaptic dysfunction, neurodegeneration, and retinal pathology . With a molecular weight of 527.61 Da and a clogP of 4.1, this compound exhibits sub-100 nanomolar affinity for calpain-2 (Ki = 7.8 nM) and 23-fold selectivity over calpain-1 (Ki = 181 nM) in purified enzyme assays [1]. Its documented applications include the study of age-related macular degeneration (AMD) and synaptic plasticity disorders, where calpain-2 hyperactivity drives pathological proteolysis [2].

Calpain-2-IN-1: Why Broad-Spectrum Calpain Inhibitors Are Not Substitutable


Generic substitution of Calpain-2-IN-1 with broad-spectrum calpain inhibitors such as PD150606, MDL28170, or calpastatin-derived peptides is scientifically invalid for studies requiring isoform-specific interrogation. Calpain-1 and calpain-2 exhibit opposing functional roles in synaptic plasticity—calpain-1 activation is required for long-term potentiation (LTP) induction, whereas calpain-2 activation limits LTP magnitude [1]. Non-selective inhibitors suppress both isoforms, confounding mechanistic interpretation and masking therapeutic windows. Calpain-2-IN-1's 23-fold selectivity (Ki ratio calpain-1/calpain-2 = 23.2) enables calpain-2-specific functional dissection unattainable with PD150606 (~0.57-fold selectivity) or MDL28170 (~1.0-fold selectivity) . For AMD research, where calpain-2-specific knockdown rescues autophagic-lysosomal pathway dysfunction, isoform precision is non-negotiable [2].

Calpain-2-IN-1: Quantitative Differentiation Evidence for Procurement Decisions


Isoform Selectivity: 23-Fold Discrimination vs. PD150606's Inverse Preference

Calpain-2-IN-1 demonstrates a 23.2-fold selectivity for calpain-2 (Ki = 7.8 nM) over calpain-1 (Ki = 181 nM) in purified enzyme assays. This contrasts sharply with PD150606, a widely used comparator, which exhibits the inverse selectivity profile: Ki = 370 nM for calpain-2 and 210 nM for calpain-1 (0.57-fold selectivity, favoring calpain-1) . This 40-fold difference in selectivity ratio (23.2 vs. 0.57) is decisive for experiments requiring calpain-2-specific inhibition without confounding calpain-1 suppression.

Calpain-2 selectivity Isoform-specific inhibition Synaptic plasticity

Target Engagement Potency: 6.4-Fold Superior Calpain-2 Affinity vs. NA-184

Against recombinant human calpain-2, Calpain-2-IN-1 exhibits a Ki of 7.8 nM, representing 6.4-fold higher affinity compared to NA-184 (Ki = 50 nM), a structurally distinct calpain-2 inhibitor evaluated in the same study [1][2]. This potency advantage is particularly relevant for cellular assays where compound concentrations may be limited by solubility or off-target effects.

Calpain-2 potency Ki comparison Enzyme inhibition

In Vivo Validation: Rescues AMD Pathology in Rat Model, Comparator Data Unavailable

In a NaIO3-induced rat model of age-related macular degeneration (AMD), Calpain-2-IN-1 treatment rescued autophagic-lysosomal pathway (ALP) dysfunction and reduced apoptosis in retinal pigment epithelial cells, mirroring the effects of calpain-2 genetic knockdown [1]. This in vivo functional validation distinguishes Calpain-2-IN-1 from comparators like C2I, which demonstrated neuroprotection in traumatic brain injury models but lacks published AMD-specific in vivo data [2].

Age-related macular degeneration In vivo efficacy Retinal protection

Functional Differentiation: ERK Prolongation Enhances Learning and Memory

Calpain-2-IN-1 has been reported to prolong ERK activation, a downstream signaling effect that enhances learning and memory in experimental models . This functional outcome distinguishes it from structurally distinct calpain-2 inhibitors such as NA-184, for which ERK prolongation has not been specifically reported. The ERK-prolonging effect aligns with the established role of calpain-2 as a negative regulator of synaptic plasticity and memory consolidation.

ERK activation Learning and memory Synaptic plasticity

Chemical Differentiation: Optimized Lipophilicity for CNS and Retinal Penetration

Calpain-2-IN-1 possesses a calculated LogP of 4.1, which falls within the optimal range (1-5) for passive blood-brain barrier (BBB) and blood-retinal barrier (BRB) penetration [1]. In contrast, PD150606 has a lower molecular weight (306.12 Da) but lacks the optimized LogP for CNS targeting, while NA-184 (MW 531.05, LogP not reported) and calpastatin-derived peptides face significant CNS penetration limitations due to peptidic nature . This physicochemical profile supports the compound's utility in both neurodegenerative and retinal disease models.

Blood-brain barrier CNS penetration Lipophilicity

Formulation Flexibility: High DMSO Solubility Enables Versatile Dosing

Calpain-2-IN-1 exhibits high solubility in DMSO (≥100 mg/mL; 189.53 mM), facilitating preparation of concentrated stock solutions for both in vitro and in vivo applications [1]. This solubility exceeds that of PD150606, which is soluble in DMSO to 25 mM . The 7.6-fold higher molar solubility reduces the DMSO concentration required in final assay buffers or dosing vehicles, minimizing vehicle-related cytotoxicity and experimental artifacts.

Solubility In vivo formulation DMSO

Calpain-2-IN-1: Optimal Procurement Scenarios Based on Validated Evidence


AMD and Retinal Degeneration Research Requiring Calpain-2-Specific In Vivo Validation

Researchers investigating age-related macular degeneration (AMD) or other retinal pathologies where calpain-2 drives RPE dysfunction should prioritize Calpain-2-IN-1. Its demonstrated rescue of autophagic-lysosomal pathway defects and apoptosis in a NaIO3-induced rat AMD model provides direct disease-relevant in vivo validation [1]. Broad-spectrum inhibitors like PD150606 lack this AMD-specific in vivo evidence and would confound results by inhibiting calpain-1, which may have distinct roles in retinal homeostasis.

Synaptic Plasticity and Memory Studies Requiring Isoform-Selective Calpain-2 Inhibition

For investigations into the opposing roles of calpain-1 and calpain-2 in LTP, LTD, and memory consolidation, Calpain-2-IN-1's 23-fold selectivity is essential. Use of non-selective inhibitors (PD150606, MDL28170) or even less selective calpain-2 inhibitors (C2I: 2.3-fold selectivity) would suppress calpain-1 activity, which is required for LTP induction, thereby masking or distorting calpain-2-specific effects [2][3]. Calpain-2-IN-1's reported prolongation of ERK activation provides an additional pharmacodynamic correlate for memory enhancement studies.

High-Throughput Screening Campaigns with Limited DMSO Tolerance

In high-throughput screening (HTS) or high-content imaging assays where DMSO concentration must be minimized (typically ≤0.1-0.5% v/v), Calpain-2-IN-1's 189.53 mM DMSO solubility offers a decisive advantage. This 7.6-fold solubility margin over PD150606 (25 mM) enables testing of higher compound concentrations without exceeding DMSO toxicity thresholds, expanding the accessible concentration range for dose-response studies [4].

CNS Drug Discovery Programs Optimizing for Brain Penetrance

Medicinal chemistry teams optimizing calpain-2 inhibitors for CNS indications can use Calpain-2-IN-1 as a benchmarking tool due to its calculated LogP of 4.1, which resides in the optimal range for passive BBB penetration [5]. This physicochemical benchmark provides a reference point for designing analogs with favorable CNS drug-like properties, particularly when compared to peptidic calpastatin fragments or less lipophilic small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calpain-2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.